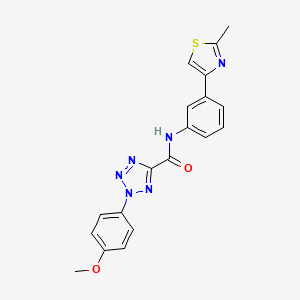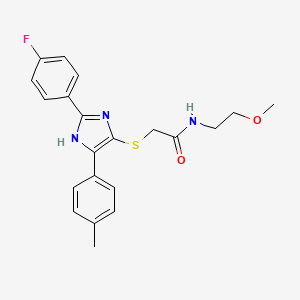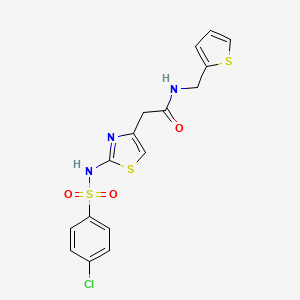
2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-methoxyphenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic molecule that appears to be designed for biological activity, possibly as an antiallergic agent or as an inhibitor of certain enzymes. While the exact details of this compound are not provided in the papers, its structure suggests that it may have been synthesized to explore the relationship between its structure and biological activity, similar to the compounds described in the papers provided.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically include the formation of tetrazole rings and the attachment of various functional groups to achieve the desired activity. For example, the synthesis of antiallergic tetrazole derivatives is described, where a Hansch/Free-Wilson model is used to direct the synthesis towards potent derivatives . Similarly, the synthesis of a thiazole derivative with c-Met inhibitor characteristics involves a rapid and high-yield synthetic route, optimized through reduction and nucleophilic substitution reactions . These methods could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction . These techniques ensure the correct assembly of the molecule and provide detailed information about the spatial arrangement of atoms within the molecule, which is crucial for understanding its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include the formation of amide bonds, the construction of heterocyclic rings, and various substitution reactions. For instance, the synthesis of a triazole derivative involves a reaction under reflux with a catalytic amount of acid to yield the desired product . These reactions are carefully designed to introduce specific functional groups that can enhance the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are significant in determining their suitability for biological applications. For example, the thermal stability of a pyrazole derivative was found to be up to 190°C, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . The solubility, stability, and reactivity of the compound would similarly be important factors in its potential as a drug candidate.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of related compounds, focusing on their structural properties and potential applications. For example, studies on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have explored their cytotoxic activity against cancer cells (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014). Similarly, efforts to synthesize novel heterocyclic compounds derived from visnaginone and khellinone have been made to evaluate their anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Antitumor and Antidiabetic Screening
Compounds related to the chemical have been synthesized and screened for their antitumor and antidiabetic properties. For instance, novel dihydropyrimidine derivatives were evaluated for their in vitro antidiabetic activity, highlighting the potential of such compounds in medical research (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021).
Antimicrobial Evaluation
The development and evaluation of antimicrobial properties are another area of focus. For example, research into the synthesis, characterization, and antimicrobial evaluation of certain thiazole and tetrazole derivatives has shown potential for these compounds in addressing bacterial and fungal infections (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Electro-optical Properties
Studies on the electro-optical properties of aromatic polyamides and polyimides bearing pendant groups related to the compound of interest have been conducted, showcasing the potential application of these materials in the development of electronic and photonic devices (S. Hsiao, S. Peng, Yu-Ruei Kung, C. Leu, & Tzong-Ming Lee, 2015).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12-20-17(11-28-12)13-4-3-5-14(10-13)21-19(26)18-22-24-25(23-18)15-6-8-16(27-2)9-7-15/h3-11H,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKSBKNPFZCMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2544086.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2544090.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2544091.png)





![2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2544100.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2544104.png)
![(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2544105.png)
![4-methyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2544107.png)